molecular formula C9H9F2NO2 B1419141 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid CAS No. 1192660-36-8

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid

Cat. No. B1419141
M. Wt: 201.17 g/mol
InChI Key: CKSBJYFSKSPAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)acetic acid is a chemical compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 . It is categorized as an impurity standard .

Scientific Research Applications

Fluorographic Detection in Polyacrylamide Gels

Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing procedures. This method, suitable for agarose or acrylamide gels, offers a simple, sensitive, and efficient alternative for radioactivity detection in fluorography (Skinner & Griswold, 1983).

Synthesis of Hyperbranched Aromatic Polyimides

Yamanaka, Jikei, and Kakimoto (2000) synthesized an AB2 type monomer, leading to the creation of hyperbranched polyamic acid methyl ester precursors. These were converted to soluble hyperbranched aromatic polyimides, showcasing potential in material science applications (Yamanaka, Jikei, & Kakimoto, 2000).

Synthesis of 3-Alkylamino-5-Arylthiophenes

Kim and Kim (2000) demonstrated the synthesis of 3-alkylamino-5-arylthiophenes with various substituents, using thioaroylketene S,N-acetals and active methylene compounds. This process is significant for developing new compounds in organic chemistry (Kim & Kim, 2000).

Reactions of Secondary Aromatic Amines

Nishino and Kurosawa (1983) explored the reaction of 2-(methylamino)benzophenone with manganese(III) acetate, leading to various products and shedding light on the oxidation mechanisms in organic chemistry (Nishino & Kurosawa, 1983).

Novel Analgesic-Antiinflammatory Salicylates

Hannah et al. (1978) discussed the development of diflunisal, a nonacetylating salicylic acid derivative, highlighting its advantages over aspirin in terms of efficacy and safety. This research contributes to the development of new pharmaceutical compounds (Hannah et al., 1978).

properties

IUPAC Name

2-(2,5-difluorophenyl)-2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBJYFSKSPAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 5
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.